Isopropylamine

Catalog No.
S592962
CAS No.
75-31-0
M.F
C3H9N
(CH3)2CHNH2
C3H9N
M. Wt
59.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylamine

CAS Number

75-31-0

Product Name

Isopropylamine

IUPAC Name

propan-2-amine

Molecular Formula

C3H9N
(CH3)2CHNH2
C3H9N

Molecular Weight

59.11 g/mol

InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3

InChI Key

JJWLVOIRVHMVIS-UHFFFAOYSA-N

SMILES

CC(C)N

solubility

Very soluble (NTP, 1992)
16.92 M
@2ND]
In water, 1X10+6 mg/L at 20 °C /miscible/
Miscible with water
Miscible with ethanol, ether; very soluble in acetone; soluble in benzene, chloroform
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)
Miscible

Synonyms

2-propylamine, 2-propylamine hydrochloride, 2-propylamine sulfite, isopropylamine

Canonical SMILES

CC(C)N

The exact mass of the compound Isopropylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)16.92 m@2nd]in water, 1x10+6 mg/l at 20 °c /miscible/miscible with watermiscible with ethanol, ether; very soluble in acetone; soluble in benzene, chloroformsolubility in water: misciblesoluble in watersoluble (in ethanol)miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62775. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. It belongs to the ontological category of alkylamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isopropylamine (CAS 75-31-0) is a primary aliphatic amine characterized by its branched isopropyl group, which imparts distinct steric, thermal, and solubility profiles compared to straight-chain analogs [1]. As a highly volatile, low-molecular-weight building block, it is a critical precursor in the large-scale synthesis of agrochemicals, active pharmaceutical ingredients, and specialty surfactants . Its unique balance of basicity (pKa ~10.63) and moderate steric hindrance makes it a highly specific reagent for controlled amination reactions and the formulation of ultra-soluble organic salts, distinguishing it from both unhindered primary amines and bulky tertiary amines [1].

Attempting to substitute isopropylamine with its straight-chain isomer, n-propylamine, or smaller amines like ethylamine, fundamentally alters both reaction kinetics and downstream product physical properties [1]. In formulation chemistry, replacing isopropylamine with sodium or ammonium counterions drastically reduces the aqueous solubility of the resulting salts, leading to precipitation and crystallization in high-concentration liquid products during cold-weather storage. In organic synthesis, the lack of alpha-carbon branching in n-propylamine increases nucleophilicity and reduces steric bulk, frequently resulting in uncontrolled over-alkylation and significantly lower yields of target secondary or tertiary amine intermediates[2].

Aqueous Solubility Maximization in Salt Formulations

When utilized as a neutralizing counterion for organic acids such as glyphosate, isopropylamine generates salts with exceptionally high aqueous solubility. The isopropylamine salt achieves a solubility of approximately 1050 g/L at 25 °C, vastly outperforming alternative counterions .

Evidence DimensionAqueous solubility of glyphosate salts at 25 °C
Target Compound Data~1050 g/L (Isopropylamine salt)
Comparator Or Baseline~335 g/L (Sodium salt) and ~144 g/L (Ammonium salt)
Quantified Difference>3x higher solubility than sodium salts and >7x higher than ammonium salts
ConditionsAqueous solution at 25 °C and standard atmospheric pressure

Enables the procurement and manufacture of ultra-high-concentration liquid formulations, significantly reducing packaging, transport costs, and cold-weather crystallization risks.

Low-Temperature Volatility for Mild Product Recovery

Isopropylamine exhibits a significantly lower boiling point than its straight-chain isomer, n-propylamine, due to its branched structure minimizing intermolecular van der Waals interactions. Isopropylamine boils at 31.8–32.0 °C, whereas n-propylamine requires heating to approximately 48 °C for vaporization [1].

Evidence DimensionBoiling point at standard atmospheric pressure
Target Compound Data31.8–32.0 °C
Comparator Or Baseline48.0 °C (n-Propylamine)
Quantified Difference~16 °C reduction in boiling point
Conditions760 mmHg (Standard atmospheric pressure)

Allows for the rapid, low-energy removal of excess unreacted amine via mild distillation, preventing the thermal degradation of heat-sensitive pharmaceutical intermediates.

Steric Moderation of Nucleophilic Reactivity

The branching at the alpha carbon of isopropylamine provides a measurable steric shielding effect that moderates its nucleophilicity compared to unbranched primary amines. According to Mayr's nucleophilicity parameters (N) in water, isopropylamine has an N value of 12.0, placing its reactivity strictly between the highly reactive n-propylamine and the heavily hindered tert-butylamine [1].

Evidence DimensionMayr Nucleophilicity Parameter (N)
Target Compound DataN = 12.0
Comparator Or BaselineN = 13.3 (n-Propylamine) and N = 10.5 (tert-Butylamine)
Quantified Difference1.3 unit reduction vs n-propylamine (approx. 20-fold kinetic decrease) and 1.5 unit increase vs tert-butylamine
ConditionsWater as solvent at 20 °C

Provides a highly specific reactivity window that minimizes over-alkylation side reactions while maintaining viable reaction rates for the synthesis of complex secondary amines.

Steric Inhibition of Solvation in Radical Cations

The branched methyl groups on the alpha carbon of isopropylamine restrict solvent accessibility to the polar amine group during oxidation. Compared to n-propylamine, this steric inhibition results in a measurable loss of stabilization solvation energy, increasing the oxidation potential and altering the stability of the resulting amine radical cation in polar solvents like acetonitrile [1].

Evidence DimensionLoss of stabilization solvation energy
Target Compound Data~9 mV loss per alpha-methyl group
Comparator Or BaselineBaseline solvation (n-Propylamine)
Quantified DifferenceMeasurable increase in oxidation potential due to steric solvent blocking
ConditionsElectrochemical oxidation in acetonitrile (CH3CN)

Critical for selecting the appropriate amine precursor in electrochemical synthesis or photoredox catalysis where radical cation stability determines the reaction pathway and yield.

High-Concentration Agrochemical Formulation

Leveraging its ability to form highly soluble salts (>1000 g/L), isopropylamine is the industry-standard counterion for formulating high-concentration liquid herbicides, such as glyphosate. This application directly benefits from the compound's specific salt-solubility profile, preventing low-temperature crystallization that plagues sodium or ammonium alternatives and drastically lowering shipping volumes.

Synthesis of Sterically Demanding Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs) requiring controlled mono-alkylation, isopropylamine's moderate nucleophilicity (Mayr N = 12.0) prevents the over-alkylation commonly seen with n-propylamine. Furthermore, its high volatility (BP ~32 °C) allows for easy removal of excess reagent via mild distillation without thermally stressing the API [1].

Photoredox and Electrochemical Amination

Due to its specific solvation energy profile and oxidation potential—driven by alpha-carbon branching—isopropylamine is utilized in advanced electrochemical and photoredox catalytic cycles. The steric blocking of solvent molecules alters the stability of its radical cation, making it a distinct amine donor compared to straight-chain primary amines, thus directing specific synthetic pathways[2].

Physical Description

Isopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35°F. Boiling point 90°F. Less dense than water Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a solvent and to make other chemicals.
Liquid
liquid
HYGROSCOPIC COLOURLESS LIQUID WITH AMMONIA ODOUR.
Colourless to yellow liquid; Fishy ammonia aroma
Colorless liquid with an ammonia-like odor.
Colorless liquid with an ammonia-like odor. [Note: A gas above 91°F.]

Color/Form

Colorless liquid [Note: A gas above 91 degrees F]
Colorless, volatile liquid
Colorless to yellow liquid

XLogP3

0.1

Boiling Point

90.3 °F at 760 mm Hg (NTP, 1992)
31.7 °C
31.8 °C
91°F

Flash Point

-35 °F (NTP, 1992)
-18 °C (0 °F) (Closed cup)
-35 °F (-37 °C) (open cup)
-37 °C c.c.
-35°F (open cup)
(oc) -35°F

Vapor Density

2.04 (Air = 1)
Relative vapor density (air = 1): 2.0

Density

0.691 at 68 °F (est.) (USCG, 1999)
0.6891 g/cu m at 20 °C
0.7 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7
0.687-0.693
0.691
0.69

LogP

0.26 (LogP)
0.26
log Kow = 0.26
0.3

Odor

Ammonia odor
High strength odor; fishy ammonia aroma

Melting Point

-150 °F (NTP, 1992)
-95.1 °C
-95.119 °C
-95.2 °C
-150°F

UNII

P8W26T4MTD

Related CAS

15572-56-2 (hydrochloride)

GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Isopropylamine is a colorless to yellow liquid. It has a fish ammonia aroma. Isopropylamine mixes easily with water. It occurs in tobacco leaves and is given off from animal manure piles. USE: Isopropylamine is an important commercial chemical. It is used as a solvent, in producing rubber, medicines, dyes, insecticides, textiles and in tanning hides. It is also used as a food additive. EXPOSURE: Workers who use isopropylamine may breathe in vapors or have direct skin contact. The general population may be exposed by smoking cigarettes, consumption of some foods and use of a limited number of consumer products containing isopropylamine. If isopropylamine is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. The vapor is heavier than air and may travel along the ground. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Isopropylamine vapors are irritating to the eyes, nose, and throat. Temporary visual effects (halos around lights) have been reported in workers exposed to isopropylamine vapors. Direct contact with liquid isopropylamine can cause skin and eye irritation and burning, and permanent visual impairment has been reported. Skin rashes may develop with repeated skin exposure. Death occurs at ingestion of an extremely high dose. Central nervous system effects (impaired movement, weakness, convulsions) and labored breathing have been reported in laboratory animal following oral exposure. Labored breathing, discharges from nose, mouth and eyes, hypoactivity and eye opacity have been reported following inhalation. Pneumonia developed in some animals. Death occurred at extremely high inhalation doses. No evidence of abortion or birth defects were observed in laboratory animals exposed to high air levels during pregnancy. Data on the potential for isopropylamine to cause infertility were not available. Data on the potential for isopropylamine to cause cancer in laboratory animals were not available. The potential for isopropylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

940.94 mm Hg (USCG, 1999)
579.56 mmHg
579.6 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 63.7
460 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-31-0

Associated Chemicals

Isopropylamine hydrochloride; 15572-56-2

Wikipedia

Isopropylamine

Biological Half Life

Following a single intravenous injection of (14)C-isopropylamine HCl of 0.3 mg/kg bw into male Wistar rats, radioactivity was rapidly eliminated from the body via the urine with a half-life of about 2 to 4 hr. /Isopropylamine HCl/
In mongrel dogs intravenously infused with isopropylamine (0.25 mg/kg/min, 45 min), an initial rapid and a subsequent slow decline in plasma levels with half life times of 5 and 146 min, respectively, were observed.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 4th degree
Cosmetics -> Buffering

Methods of Manufacturing

Preparation from acetone and ammonia ... ; From acetone oxime.
From acetone and ammonia under pressure.
Amination of an alcohol over a metal catalyst under reducing conditions or over a solid acid catalyst at high temperature.
Lower aliphatic amines can be prepared by a variety of methods, and from many different types of raw materials. By far the largest commercial applications involve the reaction of alcohol with ammonia to form the corresponding amines. Other methods are employed depending on the particular amine desired, raw material availability, plant economics, and the ability to sell coproducts. /Lower aliphatic amines/

General Manufacturing Information

Miscellaneous manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Propanamine: ACTIVE
It is available commercially in an anhydrous form.

Analytic Laboratory Methods

Method: OSHA PV2126; Procedure: liquid chromatography with ultraviolet detector; Analyte: isopropylamine; Matrix: air; Detection Limit: 23 ppb.
Concentrations of isopropylamine in the air were determined by gas chromatography.
Gas chromatography/mass spectrometry was used to determine traces of isopropylamine in river water and sewage.

Storage Conditions

Well closed. Fireproof. Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. See Chemical Dangers. Store in an area without drain or sewer access.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Isopropylamine must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and strong acids (such as hydrochloric, sulfuric, and nitric) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames, are prohibited where isopropylamine is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of isopropylamine should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and eqipment, especially when opening and closing containers of isopropylamine. Wherever isopropylamine is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Isopropylamine will attack some forms of plastics, rubber, and coatings.
Store in a cool, dry, well-ventilated location. Separate from strong acids, oxidizing materials.

Interactions

/While/ methyl and ethylamine in combination with nitrite were significantly mutagenic, the Escherichia coli mutagenicity test of carcinogenic isopropylamine in combination with nitrite did not yield a detectable increase in mutation frequency over that due to nitrite alone.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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